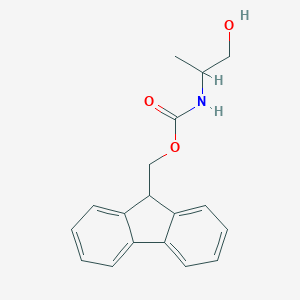

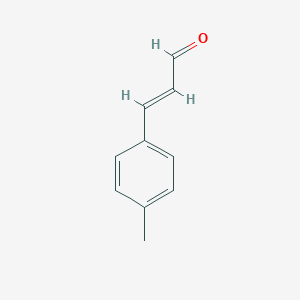

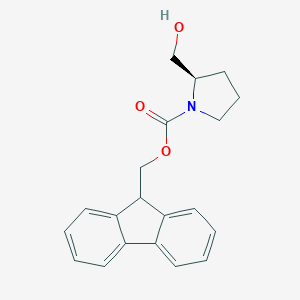

FMOC-D-PROLINOL

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorenyl compounds involves the creation of derivatives that can exhibit significant biological activity or unique physical properties. For instance, the synthesis of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives has been reported as a novel class of potent inhibitors against Mycobacterium tuberculosis and its key enzyme, enoyl acyl carrier protein reductase (InhA) . This suggests that the synthesis of fluorenyl compounds is often driven by the pursuit of biological efficacy.

Molecular Structure Analysis

The molecular structure of fluorenyl derivatives can significantly influence their properties. For example, the planar geometry of 2-((9H-fluoren-9-ylidene)methyl)pyridine derivatives in the gas phase contrasts with their non-planar structure in the solid state due to the crystal environment . This change in geometry can lead to different chemical and physical behaviors, such as mechanofluorochromism, which is the change in emission spectrum upon mechanical stimuli .

Chemical Reactions Analysis

The chemical reactions involving fluorenyl compounds can be complex and diverse. The provided papers do not detail specific reactions for (R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, but they do indicate that related compounds can exhibit stimuli-responsive behaviors, such as aggregation-induced emission enhancement and mechanofluorochromism . These reactions are important for practical applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorenyl derivatives can be quite remarkable. For instance, certain derivatives exhibit low emissivity in liquid solutions but high photoluminescence quantum yield in the solid state . Additionally, the ability to undergo reversible phase transitions under temperature and mechanical stimuli, as evidenced by powder X-ray diffraction and differential scanning calorimetry, is a notable physical property . These properties are not only scientifically intriguing but also have potential applications in the development of new materials with specific functionalities.

Aplicaciones Científicas De Investigación

Construcción de Hidrogel

FMOC-D-PROLINOL se utiliza en la construcción de hidrogeles, que son redes de cadenas poliméricas que pueden retener agua y se utilizan en diversas aplicaciones biomédicas. Estos hidrogeles se crean a partir de aminoácidos y péptidos funcionalizados con Fmoc, proporcionando una matriz para el crecimiento celular y los sistemas de administración de fármacos .

Sonda de Purificación de Péptidos

El compuesto sirve como una sonda en los procesos de purificación de péptidos. El método de sonda Fmoc ayuda en la purificación de péptidos específicos, especialmente cuando la síntesis es desafiante. Ayuda a separar el péptido deseado de las impurezas debido a su mayor tiempo de retención durante la purificación .

Sistemas de Administración de Fármacos

Los péptidos cortos con nanoestructuras autoensambladas que incluyen this compound se aplican en sistemas de administración de fármacos. Estos sistemas utilizan la capacidad del compuesto para formar nanoestructuras estables que pueden encapsular y transportar agentes farmacéuticos .

Desarrollo de Biomateriales

En la ciencia de los biomateriales, this compound se utiliza para crear nuevos hidrogeladores a base de péptidos. Estos hidrogeladores mejoran la hidrofilia y son esenciales para desarrollar materiales compatibles con los tejidos biológicos .

Síntesis de Péptidos en Fase Sólida (SPPS)

El compuesto juega un papel crucial en SPPS, donde está involucrado en la desprotección de Fmoc durante el ensamblaje de la cadena peptídica. Su eficiente desprotección por piperidina o 4-metilpiperidina es vital para prevenir la agregación de péptidos y garantizar altos rendimientos .

Nanoestructuras Autoensamblables

This compound es fundamental para el diseño de péptidos que forman nanoestructuras autoensamblables. Estas estructuras tienen aplicaciones potenciales en nanotecnología y ciencia de materiales, donde se pueden utilizar para crear dispositivos o materiales a nanoescala con propiedades únicas .

Mecanismo De Acción

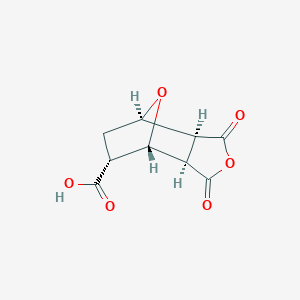

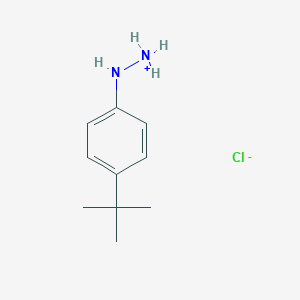

Target of Action

FMOC-D-PROLINOL, also known as ®-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate or 9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The this compound compound interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . The compound allows for the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . This facilitates the chemical synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

It’s worth noting that the compound is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .

Result of Action

The result of this compound’s action is the successful protection of the amine group during peptide synthesis . This allows for the efficient synthesis of peptides without interference from the amine group . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning its removal is facilitated by a basic environment . Additionally, the compound’s stability to certain treatments (e.g., TFA and hydrogen bromide/acetic acid) can influence its efficacy and stability .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157158 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215178-45-3 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215178-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.